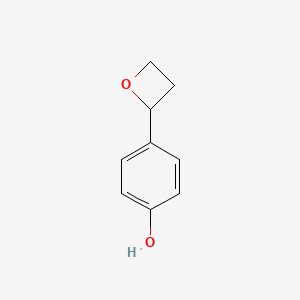

4-(Oxetan-2-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10O2 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

4-(oxetan-2-yl)phenol |

InChI |

InChI=1S/C9H10O2/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9-10H,5-6H2 |

InChI Key |

CTXXHGAISMWTHK-UHFFFAOYSA-N |

Canonical SMILES |

C1COC1C2=CC=C(C=C2)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Oxetan 2 Yl Phenol

Reactivity of the Oxetane (B1205548) Ring

The oxetane ring, a four-membered cyclic ether, possesses significant ring strain (approximately 25.5 kcal/mol), which is a driving force for many of its characteristic reactions. sciencemadness.org This inherent strain makes the ring susceptible to cleavage under various conditions, serving as a versatile synthetic handle for introducing a 1,3-difunctionalized propyl chain. The presence of the aryl substituent at the C2 position significantly influences the ring's reactivity, particularly the regioselectivity of ring-opening reactions.

Ring-Opening Reactions of Oxetanes

Ring-opening reactions are the most prominent transformations of oxetanes, proceeding through nucleophilic, electrophilic, radical, or acid-catalyzed pathways. magtech.com.cn For an unsymmetrically substituted oxetane like 4-(Oxetan-2-yl)phenol, the mode of C–O bond cleavage is highly dependent on the reaction conditions. The aryl group at the C2 position can stabilize a positive charge at the benzylic carbon, making this position a key site for electronically controlled reactions. magtech.com.cnnih.gov Conversely, the C4 methylene (B1212753) carbon is sterically less hindered, making it the preferred site for sterically controlled attacks. magtech.com.cn

Nucleophilic Attack on the Oxetane Ring

The regioselectivity of nucleophilic attack on the 2-aryloxetane ring is a well-studied phenomenon governed by a balance of steric and electronic effects. magtech.com.cn

Under neutral or basic conditions, strong nucleophiles typically attack the less sterically hindered carbon atom of the oxetane ring (the C4 position) in a classic SN2 mechanism. magtech.com.cn However, the reactivity of 2-aryloxetanes is often dominated by the electronic influence of the aryl group.

In the presence of an acid catalyst, the oxetane oxygen is protonated, making the ring a better electrophile. This activation facilitates nucleophilic attack at the more substituted C2 (benzylic) position. magtech.com.cnnih.gov The reaction proceeds through a mechanism with significant SN1 character, where a partial positive charge develops on the benzylic carbon, which is stabilized by the adjacent phenol (B47542) ring. nih.govnih.gov This electronic control directs weak nucleophiles to attack the C2 position, leading to the cleavage of the C2-O bond. magtech.com.cn For example, the Lewis acid-catalyzed reaction of 2-phenyloxetane (B1633447) with azulene affords the ring-opened product resulting from attack at the benzylic position in 76% yield. nih.gov Similarly, regioselective ring-opening of 2-aryloxetanes has been achieved using aryl borates under mild, neutral conditions, proceeding with retention of configuration. nih.gov

Table 1: Examples of Nucleophilic Ring-Opening Reactions of 2-Aryloxetanes

| Oxetane Substrate | Nucleophile/Reagent | Catalyst/Conditions | Major Product | Yield (%) | Reference |

| 2-Phenyloxetane | Azulene | BF₃·OEt₂ (10 mol%) | 1-(Azulen-1-yl)-3-phenylpropan-1-ol | 76 | nih.gov |

| 2-Phenyloxetane | Catechol borate | Neutral, mild conditions | 1-Phenyl-3-(2-hydroxyphenoxy)propan-1-ol | - | nih.gov |

| 2-Phenyloxetane | Phenyl borate | Neutral, mild conditions | 3-Phenoxy-1-phenylpropan-1-ol | - | nih.gov |

Electrophilic Activation and Subsequent Transformations of Oxetanes

Electrophilic activation, typically by Lewis or Brønsted acids, is crucial for initiating transformations of the relatively stable oxetane ring. acs.orgacs.org Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or tris(pentafluorophenyl)borane (B(C₆F₅)₃) coordinate to the oxetane oxygen, weakening the C-O bonds and enhancing the electrophilicity of the ring carbons. nih.govacs.org

This activation can lead to several outcomes:

Ring-Opening: As discussed previously, electrophilic activation facilitates nucleophilic attack, even by weak nucleophiles. A frustrated Lewis pair system of B(C₆F₅)₃ and a hydrosilane can catalyze the reductive opening of 2-phenyloxetane. acs.org

Ring Expansion: Under certain conditions, electrophilically activated oxetanes can undergo ring expansion to form five-membered rings like tetrahydrofurans. This has been achieved photochemically using aryldiazoacetates, where a carbene intermediate adds to the oxetane, leading to a highly diastereoselective ring expansion. rsc.orgresearchgate.net

Fragmentation: Strong Lewis acids such as TiCl₄ can promote C–O bond ionization (an SN1-type reaction) leading to fragmentation pathways. rsc.org

Table 2: Electrophilic Activation and Transformations of 2-Aryloxetanes

| Substrate | Reagent | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| 2-Phenyloxetane | Phenyl diazoacetate | Visible light (blue LEDs) | trans-2,5-Diphenyl-3-carboethoxytetrahydrofuran | 94 | rsc.orgresearchgate.net |

| 2-Phenyloxetane | PhSiH₃ | B(C₆F₅)₃ (5 mol%) | 1,3-Diphenylpropane | >95 | acs.org |

| 2-Phenyloxetane | Azulene | BF₃·OEt₂ (10 mol%) | Ring-opened alkylation product | 76 | nih.gov |

Reactivity of the Phenolic Moiety

The phenol group in this compound is a powerful electron-donating moiety that strongly activates the aromatic ring towards electrophilic substitution. The hydroxyl group's lone pairs are delocalized into the benzene (B151609) ring, increasing its nucleophilicity.

Electrophilic Aromatic Substitution Reactions of the Phenol Ring

The hydroxyl group is a strongly activating ortho, para-director. byjus.comucalgary.cawikipedia.org In this compound, the para position is occupied by the oxetane substituent. Therefore, electrophilic aromatic substitution (SEAr) will be directed exclusively to the ortho positions (C3 and C5) relative to the hydroxyl group.

The high reactivity of the phenol ring often allows these reactions to proceed under milder conditions than those required for benzene, sometimes without a Lewis acid catalyst. byjus.comchemistrysteps.com However, this high reactivity can also make it difficult to control the reaction and prevent polysubstitution. libretexts.orgmsu.edu

Halogenation: Phenols react readily with bromine or chlorine. The reaction with bromine water typically leads to the formation of a polybrominated product, precipitating from the solution. byjus.com Monobromination can be achieved by using a nonpolar solvent and controlling the stoichiometry and temperature. byjus.comchemistrysteps.com

Nitration: Treatment of phenols with dilute nitric acid at low temperatures usually yields a mixture of ortho- and para-nitrophenols. byjus.com For this compound, nitration would be expected to yield 3-nitro-4-(oxetan-2-yl)phenol and 3,5-dinitro-4-(oxetan-2-yl)phenol, depending on the reaction conditions. The use of concentrated nitric acid can lead to both nitration and oxidation. byjus.comlibretexts.org

Friedel-Crafts Reactions: While the hydroxyl group is strongly activating, Friedel-Crafts alkylation and acylation reactions on phenols can be complicated by the coordination of the Lewis acid catalyst (e.g., AlCl₃) with the phenolic oxygen. However, successful reactions, such as the synthesis of Butylated Hydroxytoluene (BHT) from para-cresol, demonstrate that these transformations are feasible. ucalgary.calibretexts.org

Table 3: Representative Electrophilic Aromatic Substitution Reactions on Phenols

| Reaction | Reagent(s) | Typical Conditions | Expected Product for this compound | Reference |

| Bromination | Br₂ in CCl₄ | Low temperature | 3-Bromo-4-(oxetan-2-yl)phenol | byjus.comchemistrysteps.com |

| Bromination | Bromine water | Room temperature | 3,5-Dibromo-4-(oxetan-2-yl)phenol | byjus.com |

| Nitration | Dilute HNO₃ | Low temperature (298 K) | 3-Nitro-4-(oxetan-2-yl)phenol | byjus.com |

| Sulfonation | Concentrated H₂SO₄ | Room Temperature | This compound-3-sulfonic acid | ucalgary.ca |

Phenol Oxidation and Reduction Pathways

Phenols are susceptible to oxidation, and the presence of an electron-donating substituent can facilitate this process. The oxidation of phenols typically yields quinones. pearson.com For a para-substituted phenol like this compound, oxidation would lead to the formation of a para-benzoquinone derivative, with the concurrent loss of the oxetanyl substituent. However, regioselective oxidation to ortho-quinones is also possible, particularly when the para position is blocked. nih.gov

A variety of oxidizing agents can be used, with the choice of reagent sometimes influencing the regioselectivity of the outcome (ortho- vs. para-quinone). nih.gov

o-Iodoxybenzoic acid (IBX): This hypervalent iodine reagent is known to selectively oxidize phenols to o-quinones, especially those with electron-donating groups. nih.govnih.gov

Fremy's Salt (Potassium nitrosodisulfonate): This radical oxidant is commonly used for converting phenols to quinones, though it can sometimes yield mixtures of isomers if both ortho and para positions are available. nih.gov

Chromic Acid (H₂CrO₄): Strong oxidizing agents like chromic acid can also convert phenols to p-benzoquinones. pearson.com

The reverse reaction, the reduction of quinones back to their corresponding hydroquinones (phenols), is also a fundamental transformation. This can be readily achieved with mild reducing agents. sciencemadness.org

Sodium Dithionite (Na₂S₂O₄): A common and effective reagent for the clean reduction of quinones to hydroquinones. sciencemadness.org

Sodium Borohydride (NaBH₄): Also used for the reduction of quinones. sciencemadness.org

Catalytic Hydrogenation: H₂ gas with a metal catalyst can also effect the reduction. pearson.com

Table 4: Oxidation and Reduction Reactions of Substituted Phenols and Quinones

| Transformation | Substrate Type | Reagent(s) | Product Type | Reference |

| Oxidation | p-Alkylphenol | o-Iodoxybenzoic acid (IBX) | o-Benzoquinone | nih.gov |

| Oxidation | Phenol | Chromic Acid / Na₂Cr₂O₇ | p-Benzoquinone | pearson.com |

| Oxidation | 1-Phenanthrol | Bis(trifluoroacetoxy)iodobenzene (BTI) | 1,4-Phenanthrenequinone (p-quinone) | nih.gov |

| Reduction | p-Benzoquinone | Sodium dithionite (Na₂S₂O₄) | Hydroquinone (B1673460) | sciencemadness.org |

| Reduction | Substituted p-Benzoquinone | Zinc dust in methanol | Substituted Hydroquinone | researchgate.net |

Hydrogen Bonding Interactions and Acid-Base Chemistry of the Phenol

The chemical behavior of this compound is significantly influenced by its phenolic hydroxyl group and the presence of the oxetane ring. The molecule can participate in hydrogen bonding as both a donor and an acceptor. The hydroxyl group (-OH) serves as a potent hydrogen bond donor, while the lone pairs on the phenolic oxygen and the oxygen atom of the oxetane ring act as hydrogen bond acceptors acs.orgdocbrown.info. These interactions govern its solubility in polar solvents and its boiling point relative to non-hydroxylated analogues.

The acidity of the phenolic proton is a key characteristic. Phenols are generally more acidic than alcohols due to the resonance stabilization of the resulting phenoxide anion libretexts.org. The acidity of a substituted phenol is modulated by the electronic properties of its substituents. Electron-withdrawing groups typically increase acidity (lower pKa), whereas electron-donating groups decrease acidity (higher pKa) libretexts.org.

Interactive Data Table: Acidity of Phenol and Related Compounds

The following table provides the acid ionization constants (pKa) for phenol and related substituted phenols to contextualize the expected acidity of this compound.

| Compound Name | Structure | Substituent at C4 | Electronic Effect of Substituent | pKa (in water) |

| Phenol | C₆H₅OH | -H | Neutral (Reference) | 9.95 |

| 4-Methylphenol (p-Cresol) | CH₃C₆H₄OH | -CH₃ | Electron-Donating (+I) | 10.26 |

| 4-Methoxyphenol | CH₃OC₆H₄OH | -OCH₃ | Electron-Donating (+R) | 10.21 |

| 4-Nitrophenol | O₂NC₆H₄OH | -NO₂ | Electron-Withdrawing (-I, -R) | 7.15 |

| This compound | C₉H₁₀O₂ | -C₃H₅O | Weakly Electron-Withdrawing (-I) | Est. < 9.95 |

Note: The pKa for this compound is an estimated value based on the inductive effect of the oxetanyl group.

Transformations Involving Both Structural Units

The dual functionality of this compound allows for complex transformations that engage both the phenol and the oxetane ring. These reactions often proceed under conditions that can activate one or both moieties, leading to the formation of new cyclic systems.

Under acidic conditions, the oxetane ring of this compound is susceptible to protonation, initiating a cascade of potential intramolecular reactions. The strained four-membered ether can act as a latent electrophile.

Acid-Catalyzed Cyclization: Treatment with a Brønsted or Lewis acid can lead to the protonation of the oxetane oxygen, followed by ring-opening to generate a secondary carbocation at the benzylic position. While direct attack by the para-phenolic oxygen is sterically challenging, an intramolecular electrophilic aromatic substitution at the ortho-position of the activated phenol ring is a plausible pathway. This cyclization would result in the formation of a six-membered chromane ring system with a pendant hydroxymethyl group, a common scaffold in biologically active molecules.

Step 1: Protonation of the oxetane oxygen by an acid catalyst (e.g., H₂SO₄, TfOH).

Step 2: Ring-opening of the strained oxetane to form a resonance-stabilized benzylic secondary carbocation.

Step 3: Intramolecular electrophilic attack by the carbocation at the electron-rich ortho-position of the phenol.

Step 4: Rearomatization via loss of a proton to yield a 4-(hydroxymethyl)chromane derivative.

Research on related systems, such as the acid-catalyzed reactions of 3-aryloxetan-3-ols with phenols, has demonstrated the formation of dihydrobenzofurans, supporting the principle of activating an oxetane to trigger intramolecular cyclization with a phenol nih.govacs.org.

Rearrangements: The carbocation intermediate formed upon acid-catalyzed ring-opening could also undergo rearrangements. For instance, a hydride shift could potentially occur, although the benzylic carbocation is already relatively stable. More significant rearrangements could lead to ring expansion or contraction, though such pathways are less common for 2-aryloxetanes compared to other systems masterorganicchemistry.com. Another possibility is rearrangement under thermal stress, where certain substituted oxetanes have been shown to isomerize into more stable five-membered tetrahydrofuran lactones, although this typically requires other functional groups like carboxylic acids to be present acs.org.

Tandem, or cascade, reactions provide an efficient strategy for building molecular complexity by forming multiple bonds in a single pot. For this compound, a hypothetical tandem reaction can be designed that leverages the distinct reactivity of each functional group in sequence princeton.edu. A plausible sequence involves an initial cross-coupling reaction on the aromatic ring followed by an intramolecular, base-mediated ring-opening of the oxetane. This approach is analogous to reported tandem Suzuki coupling/intramolecular oxetane ring-opening reactions used to generate diverse polycyclic systems x-mol.netnih.govresearchgate.net.

Proposed Tandem Sequence:

A potential tandem reaction for this compound could proceed as follows:

Phenol Functionalization: The phenolic hydroxyl group is first converted into a triflate (-OTf), a good leaving group for palladium-catalyzed cross-coupling reactions.

Suzuki Cross-Coupling: The resulting aryl triflate undergoes a Suzuki coupling with an ortho-substituted boronic acid (e.g., 2-(hydroxymethyl)phenylboronic acid). This step installs a nucleophilic group ortho to the original hydroxyl position.

Base-Mediated Intramolecular Cyclization: In the same pot, addition of a base (e.g., K₂CO₃) deprotonates the newly introduced hydroxyl group (or the original phenol, if it were protected and now deprotected). This internal nucleophile then attacks the C2 carbon of the oxetane ring, leading to an intramolecular Sₙ2 ring-opening.

This one-pot sequence transforms a relatively simple starting material into a complex, bridged polycyclic ether. The reaction combines C-C bond formation with a subsequent C-O bond formation, showcasing the synthetic utility of the combined oxetane and phenol functionalities.

Table: Proposed Tandem Reaction Pathway

| Step | Reaction Type | Reagents & Conditions | Intermediate/Product |

| 1 | Triflation | Triflic anhydride (Tf₂O), Pyridine | 4-(Oxetan-2-yl)phenyl triflate |

| 2 | Suzuki Coupling | 2-(hydroxymethyl)phenylboronic acid, Pd(PPh₃)₄, Base | 2'-((hydroxymethyl)-[1,1'-biphenyl]-4-yl)oxetane |

| 3 | Intramolecular Ring-Opening | K₂CO₃, Heat | Fused polycyclic ether |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Oxetan 2 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic compounds in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, along with correlations from 2D NMR experiments, the precise structure of 4-(Oxetan-2-yl)phenol can be determined.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the oxetane (B1205548) ring protons, and the phenolic hydroxyl proton.

Aromatic Region: The para-substituted benzene (B151609) ring will give rise to a characteristic AA'BB' system, which often appears as two pseudo-doublets. The protons ortho to the hydroxyl group (H-3/H-5) are expected to resonate at a different frequency than the protons ortho to the oxetane substituent (H-2/H-6). Based on data for similar substituted phenols, the H-3/H-5 protons would likely appear upfield (around 6.8-7.0 ppm) due to the electron-donating effect of the hydroxyl group, while the H-2/H-6 protons would be slightly downfield (around 7.2-7.4 ppm).

Oxetane Ring Protons: The protons on the chiral oxetane ring are diastereotopic and will exhibit complex splitting patterns.

The methine proton at the C2 position (H-2'), being attached to both the aromatic ring and the ring oxygen, is expected to be the most downfield of the oxetane protons, likely appearing as a multiplet (e.g., a triplet or doublet of doublets) in the range of 5.4-5.6 ppm.

The methylene (B1212753) protons at the C4 position (H-4'), adjacent to the ring oxygen, are expected to resonate in the range of 4.6-4.9 ppm. They would appear as complex multiplets due to geminal coupling and vicinal coupling with the C3' protons.

The methylene protons at the C3 position (H-3') are expected to be the most upfield of the ring protons, likely appearing as multiplets in the range of 2.5-2.9 ppm.

Phenolic Proton: The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature, generally appearing between 4.5 and 8.0 ppm. It can be confirmed by its disappearance upon D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2', H-6' (Aromatic) | 7.2 – 7.4 | d |

| H-3', H-5' (Aromatic) | 6.8 – 7.0 | d |

| Phenolic OH | 4.5 – 8.0 | br s |

| H-2 (Oxetane) | 5.4 – 5.6 | m |

| H-4 (Oxetane) | 4.6 – 4.9 | m |

| H-3 (Oxetane) | 2.5 – 2.9 | m |

Note: These are predicted values. d = doublet, m = multiplet, br s = broad singlet.

The proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals: 4 for the aromatic carbons (due to symmetry) and 3 for the oxetane carbons.

Aromatic Carbons:

The carbon bearing the hydroxyl group (C-4') is expected to be the most downfield in the aromatic region (around 155-158 ppm).

The carbon attached to the oxetane ring (C-1') would likely appear around 130-135 ppm.

The carbons ortho to the oxetane (C-2'/C-6') are predicted to be in the range of 128-130 ppm.

The carbons ortho to the hydroxyl group (C-3'/C-5') would be the most upfield aromatic carbons, resonating around 115-117 ppm.

Oxetane Carbons:

The C2 carbon, bonded to both the ring oxygen and the phenyl group, will be the most downfield oxetane carbon, expected around 80-85 ppm. mdpi.com

The C4 carbon, the other methylene group attached to the ring oxygen, is predicted to be in the range of 68-72 ppm. mdpi.com

The C3 carbon of the oxetane ring would be the most upfield, expected around 25-30 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4' (Ar-OH) | 155 – 158 |

| C-1' (Ar-C) | 130 – 135 |

| C-2', C-6' (Ar-CH) | 128 – 130 |

| C-3', C-5' (Ar-CH) | 115 – 117 |

| C-2 (Oxetane) | 80 – 85 |

| C-4 (Oxetane) | 68 – 72 |

| C-3 (Oxetane) | 25 – 30 |

Note: These are predicted values based on typical substituent effects.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assembling the molecular structure. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key expected correlations include those between the adjacent aromatic protons (if resolvable) and, crucially, the couplings between the H-2, H-3, and H-4 protons of the oxetane ring, confirming the ring's integrity and proton assignments. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would definitively link the predicted proton signals to their corresponding carbon signals listed in the tables above, for instance, confirming that the proton at ~5.5 ppm is attached to the carbon at ~83 ppm (C-2 of the oxetane).

HMBC (Heteronuclear Multiple Bond Correlation): This is vital for connecting the different fragments of the molecule. Key long-range (2-3 bond) correlations would be expected between the oxetane H-2 proton and the aromatic carbons C-1' and C-2'/C-6', as well as between the aromatic protons (H-2'/H-6') and the oxetane C-2 carbon. This would unequivocally establish the connection point between the phenyl and oxetane rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. It would reveal spatial proximities, such as between the oxetane H-2 proton and the aromatic H-2'/H-6' protons, further confirming the connectivity and conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy provides direct information about the functional groups present in a molecule.

The IR spectrum of this compound would display characteristic absorption bands for the hydroxyl, aromatic, and ether functionalities. ucl.ac.uk

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydrogen-bonded phenolic hydroxyl group.

Aromatic C-H Stretch: Absorption bands for sp² C-H stretching are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

Aliphatic C-H Stretch: Absorptions for the sp³ C-H stretching of the oxetane ring should appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Aromatic C=C Stretch: Medium to strong bands for the benzene ring C=C stretching vibrations are expected in the 1450-1610 cm⁻¹ region.

C-O Stretches: Two distinct C-O stretching bands would be key identifiers. The phenolic C-O stretch is expected as a strong band around 1200-1260 cm⁻¹. The C-O-C asymmetric stretch of the oxetane ether linkage would likely appear as a strong band in the 950-1100 cm⁻¹ region. mdpi.com

Out-of-Plane Bending: A strong band in the 810-850 cm⁻¹ region would be characteristic of the 1,4- (or para-) disubstitution pattern on the benzene ring.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretch, H-bonded | 3200 – 3600 | Strong, Broad |

| Aromatic C-H | Stretch | 3030 – 3100 | Medium |

| Aliphatic C-H (Oxetane) | Stretch | 2850 – 2960 | Medium |

| Aromatic C=C | Stretch | 1450 – 1610 | Medium-Strong |

| Phenolic C-O | Stretch | 1200 – 1260 | Strong |

| Ether C-O-C (Oxetane) | Asymmetric Stretch | 950 – 1100 | Strong |

| Aromatic C-H | Out-of-Plane Bend (p-subst.) | 810 – 850 | Strong |

Note: These are predicted frequency ranges based on characteristic group frequencies.

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations: The Raman spectrum would be dominated by sharp, strong bands corresponding to the aromatic ring stretching and breathing vibrations. A particularly intense band for the symmetric ring breathing mode of the para-substituted ring is expected around 800-850 cm⁻¹. Other ring stretching modes would appear in the 1580-1620 cm⁻¹ range. longdom.org

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations would be visible around 3060 cm⁻¹ and 2850-2960 cm⁻¹, respectively, though often with less intensity than in the IR spectrum.

Oxetane Ring Vibrations: The symmetric C-O-C stretch of the oxetane ring may show a distinct Raman signal.

O-H Stretch: The polar O-H bond typically yields a weak signal in Raman spectroscopy, in contrast to its strong absorbance in IR.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for confirming the molecular weight and elucidating the structure of a compound.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₉H₁₀O₂), the exact mass can be calculated and compared to the experimentally determined value. The monoisotopic mass of this compound is 150.0681 g/mol . Experimental HRMS data would typically be acquired via techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap. This allows for the confirmation of the molecular formula with a high degree of confidence.

| Parameter | Value |

| Molecular Formula | C₉H₁₀O₂ |

| Monoisotopic Mass | 150.0681 u |

| Molar Mass | 150.17 g/mol |

This table represents theoretical values. Experimental values from HRMS analysis would be expected to be very close to the calculated monoisotopic mass.

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" of the molecule and offers valuable insights into its structure. For this compound, key fragmentation pathways would likely involve the oxetane ring and the phenolic group.

Common fragmentation patterns could include:

Loss of the oxetane ring: Cleavage of the bond between the phenyl ring and the oxetane moiety could lead to a fragment corresponding to the phenol (B47542) cation or a related structure.

Ring-opening of the oxetane: The four-membered oxetane ring can undergo characteristic ring-opening fragmentations. This could involve the loss of small neutral molecules like ethene (C₂H₄) or formaldehyde (B43269) (CH₂O).

Benzylic cleavage: The bond adjacent to the aromatic ring is susceptible to cleavage, which would also result in the separation of the oxetane ring from the phenol group.

Analysis of the relative abundance of these fragments helps to piece together the connectivity of the molecule, confirming the presence of both the phenol and the 2-substituted oxetane ring.

X-ray Crystallography for Solid-State Structure Determination

Crystallographic analysis of this compound would yield precise measurements of all bond lengths, bond angles, and torsional angles within the molecule.

Expected Bond Lengths:

C-C bonds in the phenyl ring: Approximately 1.39 Å.

C-O bond of the phenol: Typically around 1.36 Å.

C-O bonds within the oxetane ring: Generally in the range of 1.43-1.46 Å.

C-C bonds within the oxetane ring: Approximately 1.52-1.55 Å.

C-C bond connecting the phenyl and oxetane rings: Around 1.51 Å.

| Bond | Typical Length (Å) |

| Phenyl C-C | ~1.39 |

| Phenol C-O | ~1.36 |

| Oxetane C-O | 1.43 - 1.46 |

| Oxetane C-C | 1.52 - 1.55 |

| Phenyl-Oxetane C-C | ~1.51 |

Expected Bond Angles:

Angles within the phenyl ring: Close to 120°.

Angles within the strained oxetane ring: Close to 90°.

C-C-O angle of the phenol: Approximately 119-121°.

| Angle | Typical Value (°) |

| Phenyl C-C-C | ~120 |

| Oxetane C-C-C | ~90 |

| Oxetane C-O-C | ~90 |

| Phenol C-C-O | ~120 |

Torsional Angles: The torsional angle (dihedral angle) between the plane of the phenyl ring and the oxetane ring is a key conformational parameter. This angle would define the relative orientation of the two ring systems.

The three-dimensional shape, or conformation, of this compound in the solid state is determined by the rotational freedom around the single bond connecting the phenyl and oxetane rings. The oxetane ring itself is not planar and typically adopts a puckered conformation to relieve ring strain. X-ray crystallography would reveal the specific puckering of the oxetane ring and the preferred rotational position of the phenyl group relative to it. This conformation is the one that minimizes steric hindrance and optimizes intermolecular interactions in the crystal.

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces. For this compound, the primary intermolecular interaction is expected to be hydrogen bonding involving the hydroxyl group (-OH) of the phenol. The oxygen atom of the hydroxyl group can act as a hydrogen bond donor, while the oxygen atom of the oxetane ring can act as a hydrogen bond acceptor.

Theoretical and Computational Investigations of 4 Oxetan 2 Yl Phenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and geometric properties of 4-(Oxetan-2-yl)phenol.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. karazin.ua It is widely employed to determine optimized molecular geometries, predict vibrational frequencies, and analyze electronic properties. mongoliajol.infoiipseries.org For this compound, DFT calculations, typically using a basis set like 6-311++G(d,p), would provide a detailed picture of its three-dimensional structure.

The optimization process minimizes the energy of the molecule to find its most stable geometry. This reveals precise information about bond lengths, bond angles, and dihedral angles. The geometry of this compound is primarily defined by the interplay between the planar, aromatic phenol (B47542) ring and the puckered, strained oxetane (B1205548) ring. The substitution at the para position of the phenol ring influences the electronic distribution across the molecule. DFT calculations can precisely quantify these structural parameters.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations Note: The following data are representative values based on DFT calculations of similar phenolic and oxetane-containing compounds and are intended for illustrative purposes.

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-O (Phenol) | Bond between phenolic carbon and oxygen | 1.365 |

| O-H (Phenol) | Bond of the hydroxyl group | 0.962 |

| C-C (Aromatic) | Average bond length in the phenyl ring | 1.395 |

| C-O (Oxetane) | Average bond length within the oxetane ring | 1.450 |

| C-C (Oxetane) | Carbon-carbon bond in the oxetane ring | 1.545 |

| C-C (Linker) | Bond connecting the phenyl and oxetane rings | 1.510 |

| Bond Angles (°) | ||

| C-O-H (Phenol) | Angle of the hydroxyl group | 109.1 |

| C-C-O (Phenol) | Angle involving the phenolic oxygen | 119.5 |

| C-O-C (Oxetane) | Internal angle of the oxetane ether | 91.5 |

| C-C-C (Oxetane) | Internal angle of the oxetane ring | 85.0 |

| Dihedral Angles (°) | ||

| C-C-C-O | Angle defining the rotation between the rings | ~45° (for a stable conformer) |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. ajchem-a.com The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the first empty orbital, acts as an electron acceptor. ajchem-a.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ajchem-a.comijaemr.com

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. wu.ac.thresearchgate.net These include ionization potential, electron affinity, chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, particularly the oxygen atom, while the LUMO would be distributed across the aromatic system.

Table 2: Predicted Reactivity Descriptors for this compound Note: These values are illustrative, based on typical results for phenolic compounds from DFT calculations.

| Descriptor | Formula | Predicted Value (eV) | Significance |

|---|---|---|---|

| EHOMO | - | -5.85 | Energy of the highest occupied molecular orbital |

| ELUMO | - | -1.20 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.65 | Indicates high kinetic stability |

| Ionization Potential (I) | -EHOMO | 5.85 | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.20 | Energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | 2.325 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | 0.215 | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | (I + A)² / (8η) | 2.68 | Measure of electrophilic character |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP map displays different values of electrostatic potential on the molecule's surface using a color spectrum. researchgate.net

Typically, red and yellow colors indicate regions of negative potential, which are rich in electrons and thus susceptible to electrophilic attack. researchgate.net Blue and green colors represent areas of positive potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would reveal the most negative potential localized on the oxygen atoms of the phenolic hydroxyl group and the oxetane ring, identifying them as the primary sites for electrophilic interaction and hydrogen bond acceptance. researchgate.netresearchgate.net The most positive potential would be found on the hydrogen atom of the hydroxyl group, making it the most likely site for nucleophilic attack or hydrogen bond donation. The aromatic ring would exhibit a moderately negative potential due to its π-electron cloud.

Conformational Analysis

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds.

A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more of its geometric parameters, typically dihedral angles. By systematically rotating a specific bond and calculating the energy at each step, a PES scan can identify energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between conformers. researchgate.net

For this compound, a key conformational feature is the orientation of the oxetane ring relative to the phenol ring. A PES scan would be performed by systematically varying the dihedral angle defined by the atoms connecting the two rings. The resulting energy profile would likely show distinct low-energy conformations, dictated by a balance of steric hindrance between the rings and potential intramolecular hydrogen bonding between the phenolic hydroxyl group and the oxetane oxygen.

The oxetane ring is a four-membered heterocycle containing an oxygen atom, and it possesses significant intrinsic ring strain (approximately 106 kJ·mol⁻¹). mdpi.com This strain arises from angle deviation from ideal tetrahedral geometry and torsional strain from eclipsing interactions. The introduction of a substituent on the oxetane ring can lead to a more puckered conformation to alleviate these unfavorable interactions. mdpi.comacs.org

Molecular Modeling and Docking Studies

Molecular modeling and docking are fundamental computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are crucial in drug discovery for screening virtual libraries of compounds against a protein target.

The interaction profile of this compound within a protein's binding pocket would be dictated by the combined contributions of its phenol ring and the oxetane moiety. The oxetane ring, a four-membered cyclic ether, is not merely a passive spacer but an active participant in molecular interactions. It is considered a valuable motif in medicinal chemistry for its ability to increase polarity and three-dimensionality. acs.orgnih.gov

The strained C-O-C bond angle of the oxetane ring exposes the oxygen's lone pair of electrons, making it a good hydrogen-bond acceptor. researchgate.net Docking studies of various oxetane-containing compounds have revealed several potential interaction modes. In some cases, the oxetane ring is proposed to orient itself toward a metal ion in an enzyme's active site, such as the Zn2+ ion in matrix metalloproteinase-13 (MMP-13), acting as a chelating group. acs.org In other models, the oxetane serves primarily as a conformational and basicity control element, with no direct interactions with protein residues. acs.org A docking model of one inhibitor suggested the oxetane served as a conformational and basicity control without direct interaction with protein residues. acs.org

The phenol group of this compound would likely engage in key interactions. For instance, in a study involving fragment-based screening against a SARS-CoV-2 protein, a fragment containing a phenol ring, 4-(2-aminothiazol-4-yl)phenol, was observed to form hydrophobic interactions with the side chain of a lysine (B10760008) residue. biorxiv.org The hydroxyl group of the phenol is a classic hydrogen bond donor and acceptor, capable of forming strong connections with polar amino acid residues like glutamate, aspartate, or serine in a binding pocket.

Table 1: Potential Ligand-Protein Interactions for this compound Moieties

| Moiety | Potential Interaction Type | Interacting Protein Residue Examples | Supporting Principle Source |

| Oxetane Ring | Hydrogen Bond Acceptor | Polar residues (e.g., Ser, Thr, Asn) | researchgate.net |

| Metal Chelation | Active site metal ions (e.g., Zn²⁺) | acs.org | |

| Conformational Constraint | N/A (influences overall ligand shape) | acs.org | |

| Phenol Ring | Hydrophobic Interactions | Nonpolar residues (e.g., Leu, Val, Phe, Lys side chain) | biorxiv.org |

| π-π Stacking | Aromatic residues (e.g., Phe, Tyr, Trp) | ||

| Phenolic Hydroxyl | Hydrogen Bond Donor/Acceptor | Polar/charged residues (e.g., Glu, Asp, His) | biorxiv.org |

This table is generated based on general principles and findings from related compounds, as direct studies on this compound are not available.

Predicting the binding affinity—the strength of the interaction between a ligand and its target—is a primary goal of computational drug design. nih.gov This is often expressed as an IC50 (inhibitory concentration) or Ki (inhibition constant). The molecular recognition of this compound by a protein target would depend on a combination of steric fit and complementary intermolecular forces.

Modern approaches increasingly use sophisticated machine learning and deep learning models to predict binding affinity. nih.govnih.gov These models are trained on large datasets of known protein-ligand complexes and their measured affinities to learn the complex relationships between a molecule's structure and its binding strength. nih.gov For instance, a deep learning model, CSConv2d, has been developed to predict protein-ligand interactions from 2D structural representations. nih.gov

Table 2: Illustrative Impact of Oxetane Introduction on Predicted Properties and Affinity

| Compound/Modification | Target | Key Physicochemical Property (Predicted) | Predicted Binding Affinity | Rationale from Source |

| Lead Compound (with dimethylisoxazole) | EZH2 | Higher LogD, poor solubility | Potent | Initial lead suffered from poor ADME properties. nih.gov |

| Optimized Compound (with oxetane) | EZH2 | Optimal LogD (1.9), improved solubility | Maintained/Improved Potency | The oxetane provided a less lipophilic, more soluble surrogate with a better conformational fit. nih.gov |

This table illustrates a principle from a documented study on an EZH2 inhibitor and does not represent actual data for this compound.

Dynamics and Simulation Studies

While docking provides a static snapshot of a potential binding pose, molecules are dynamic entities. Dynamics and simulation studies provide insight into the movement of atoms and molecules over time.

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. researchgate.net In the context of drug discovery, MD simulations can validate the stability of a predicted ligand-protein complex, reveal conformational changes in the protein or ligand upon binding, and provide a more detailed picture of the binding energetics. researchgate.net

Solvation, the interaction of a solute with a solvent, profoundly affects a molecule's properties and reactivity. Computational methods are used to model these effects. The favorable influence of the oxetane ring on aqueous solubility is a direct result of its interaction with water molecules. researchgate.net

Computational studies have explored the solvation of oxetane itself. A study using density functional theory (DFT) investigated the ring-opening polymerization of oxetane in different solvents, modeling their effects using the self-consistent reaction field (SCRF) theory. rsc.org This work also calculated the hydration heat of oxetane to be approximately 83 kJ/mol, quantifying its favorable interaction with water and suggesting that its ring-opening is facile. rsc.org This inherent polarity and ability to interact well with water explains why incorporating an oxetane-containing group can enhance the aqueous solubility of poorly soluble drug candidates. acs.org

Table 3: Calculated Solvent Effects on Oxetane Polymerization

| Solvent | Calculation Method | Observed Effect | Source |

| Tetrahydrofuran (THF) | SCRF | Influences reaction pathway energetics | rsc.org |

| Dichloromethane | SCRF | Influences reaction pathway energetics | rsc.org |

| Water | N/A | Hydration heat of ~83 kJ/mol calculated for oxetane | rsc.org |

This table summarizes findings from a computational study on unsubstituted oxetane to illustrate the principles of solvation analysis.

Biological and Biomedical Research Applications of 4 Oxetan 2 Yl Phenol Scaffolds

Modulation of Biological Activity through Oxetane (B1205548) Incorporation

The introduction of an oxetane ring into a phenolic scaffold can profoundly influence its biological and physicochemical properties. This modulation is key to its utility in drug discovery and chemical biology.

Impact of Oxetane Motif on Molecular Polarity and Three-Dimensionality

The oxetane ring is a small, polar heterocycle that can significantly alter the properties of a parent molecule. acs.orgnih.govnih.gov Its incorporation increases the three-dimensionality of a compound, moving away from the often flat structures of aromatic systems. acs.orgnih.gov This increased sp³ character is a desirable trait in modern drug discovery, as it can lead to improved target selectivity and better pharmacokinetic profiles. The oxygen atom within the oxetane ring acts as a hydrogen bond acceptor, which can enhance the solubility and polarity of the molecule. acs.org This is a crucial feature for improving the "drug-likeness" of a compound. Furthermore, the oxetane moiety can introduce steric bulk without a significant increase in lipophilicity, a common challenge in lead optimization.

Oxetane as a Bioisostere in Pharmaceutical Research

In pharmaceutical research, the concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve a compound's characteristics, is a widely used strategy. The oxetane ring has emerged as a valuable bioisostere for several common functional groups. acs.orgnih.gov It is frequently used as a replacement for carbonyl groups and gem-dimethyl groups. acs.orgnih.gov This substitution can lead to improvements in metabolic stability, aqueous solubility, and lipophilicity. nih.gov The rigid and defined geometry of the oxetane ring can also help in locking in a specific conformation of the molecule, which can be advantageous for binding to a biological target. The use of oxetanes as bioisosteres allows medicinal chemists to fine-tune the physicochemical properties of a lead compound to overcome liabilities such as poor solubility or rapid metabolism. acs.orgnih.gov

Enzyme and Receptor Interaction Studies

The 4-(Oxetan-2-yl)phenol scaffold has been investigated for its potential to interact with various enzymes and receptors, leveraging the unique properties of both the phenol (B47542) and oxetane moieties.

Cholinesterase Inhibition Mechanisms

While direct studies on this compound as a cholinesterase inhibitor are not extensively documented, the phenolic moiety is a well-known feature in many cholinesterase inhibitors. aaem.plaaem.plnih.govresearchgate.net Phenolic compounds can interact with the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) through various non-covalent interactions. nih.gov The hydroxyl group of the phenol can form hydrogen bonds with amino acid residues in the enzyme's active site. nih.gov The aromatic ring can engage in π-π stacking interactions with aromatic residues, such as tryptophan, which are present in the active site gorge of cholinesterases. nih.gov The specific inhibitory mechanism of phenolic compounds can vary, but they often act as mixed-type inhibitors. The presence and position of hydroxyl and methoxyl groups on the phenolic ring are known to be important for inhibitory activity. researchgate.net Therefore, it is plausible that a this compound scaffold could exhibit cholinesterase inhibitory activity, with the oxetane group potentially influencing the positioning of the phenol ring within the active site or modifying its physicochemical properties to enhance binding.

Kinase Inhibition and Target Engagement through Differential Scanning Fluorimetry (DSF)

Derivatives of this compound have been explored as potential kinase inhibitors. A study focusing on the chemical space exploration of oxetanes investigated 4-(3-phenyloxetan-3-yl)phenol derivatives for their interaction with a panel of kinases using Differential Scanning Fluorimetry (DSF). DSF is a technique that measures the thermal stability of a protein in the presence of a ligand; a significant increase in the melting temperature (ΔTm) indicates ligand binding and stabilization of the protein.

In this study, several derivatives showed notable interaction with Calcium/calmodulin-dependent protein kinase type 1G (CAMK1G). The results suggest that the oxetane-phenol scaffold can serve as a starting point for the development of novel kinase inhibitors.

| Compound | Substituent on Phenyl Ring | Target Kinase | ΔTm (°C) at 10 µM |

|---|---|---|---|

| 20c | 4-CF3 | CAMK1G | 5.8 |

| 20e | 4-CN | CAMK1G | 5.2 |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Insights

The unique scaffold of this compound, which combines a phenolic ring with a strained oxetane heterocycle, offers a versatile platform for medicinal chemistry. Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are crucial for optimizing the biological activity and drug-like properties of its derivatives. Insights are drawn from extensive research on both phenolic compounds and the strategic incorporation of oxetane rings in drug discovery.

Effect of Substitutions on the Phenolic and Oxetane Moieties on Molecular Interactions

Modifications to either the phenolic or oxetane portions of the this compound scaffold can profoundly influence its physicochemical properties and, consequently, its interactions with biological targets.

Phenolic Moiety Modifications

The phenol ring is a common pharmacophore known for its hydrogen bonding capabilities and potential for various substitutions. Quantitative structure-activity relationship (QSAR) models for substituted phenols have demonstrated that biological activity is often governed by a combination of steric, hydrophobic, and electronic factors rotman-baycrest.on.casigmaaldrich.com.

Steric Effects : The introduction of bulky substituents, particularly at the ortho positions (adjacent to the hydroxyl group), can significantly impact receptor binding. In studies on apoptosis induction by phenols, steric parameters were found to be the dominant factor, suggesting that large groups may help anchor the molecule to a receptor surface rotman-baycrest.on.ca. Potency and kinetics of alkylphenols have been shown to be a function of the degree of steric hindrance exerted by ortho substituents nih.gov.

Electronic Effects : Electron-donating or electron-withdrawing substituents alter the acidity of the phenolic hydroxyl group and the electron density of the aromatic ring. These changes can influence hydrogen bond strength and other non-covalent interactions with biological targets.

Oxetane Moiety Modifications

The oxetane ring is a modern structural motif in drug design, valued for its ability to fine-tune physicochemical properties nih.govacs.orgsonar.ch. It is often used as a polar and metabolically stable isostere for less favorable groups like gem-dimethyl or carbonyl moieties nih.govsonar.chacs.orgresearchgate.net.

Improved Physicochemical Properties : Incorporating an oxetane can increase aqueous solubility, reduce lipophilicity (LogD), and improve metabolic stability nih.govsonar.chresearchgate.net. Its small size and polarity allow for the introduction of steric bulk without significantly increasing lipophilicity nih.govacs.org.

Hydrogen Bond Acceptance : The oxygen atom in the oxetane ring acts as a hydrogen bond acceptor, a feature that can be crucial for target engagement acs.org.

Conformational Rigidity : The strained four-membered ring can act as a conformational lock, rigidifying the structure to favor a specific binding conformation acs.org. Computational studies on the natural product Taxol, which contains an oxetane ring, suggest this conformational locking effect contributes to its biological activity acs.org.

Substitution Patterns : The stability and effects of the oxetane ring are influenced by its substitution pattern. 3,3-disubstituted oxetanes are generally considered the most stable nih.govacs.org. In many drug discovery campaigns, the oxetane is substituted at the 3-position to optimize pharmacokinetic properties nih.govacs.org.

The following table summarizes the general effects of incorporating an oxetane moiety into a molecular scaffold.

| Property | General Effect of Oxetane Incorporation | Reference |

| Aqueous Solubility | Increased | nih.govsonar.chresearchgate.net |

| Lipophilicity (LogD) | Decreased | nih.gov |

| Metabolic Stability | Often Improved | nih.govresearchgate.net |

| Molecular Conformation | Increased Rigidity / Three-Dimensionality | nih.govacs.org |

| Basicity of Proximal Amines | Reduced (Inductive Effect) | nih.gov |

| Target Interaction | Acts as Hydrogen Bond Acceptor | acs.org |

Influence of Stereochemistry on Biological Interactions

Stereochemistry is a critical determinant of biological activity, as molecular targets such as enzymes and receptors are chiral. The this compound scaffold possesses a stereocenter at the C2 position of the oxetane ring, where it attaches to the phenyl group. This means the compound can exist as two distinct enantiomers, (R)-4-(Oxetan-2-yl)phenol and (S)-4-(Oxetan-2-yl)phenol.

The spatial arrangement of atoms in these enantiomers can lead to significant differences in how they interact with their biological targets. One enantiomer may bind with high affinity and elicit a strong biological response, while the other may bind weakly or not at all. In some cases, the "inactive" enantiomer can even antagonize the effect of the active one or cause off-target effects.

Research on other chiral oxetane-containing compounds has highlighted the profound impact of stereochemistry. In one SAR study, the (+)-(R) enantiomer of an EZH2 inhibitor was 16-fold more potent than its corresponding (-)-(S) enantiomer, demonstrating the importance of the stereogenic center adjacent to the oxetane ring for optimal binding in the protein pocket nih.govacs.org. Therefore, it is highly probable that the biological activity of this compound derivatives would be stereospecific. The separation and independent biological evaluation of each enantiomer would be essential in any drug discovery program based on this scaffold.

Mechanism of Action Studies at the Molecular and Cellular Level (excluding human trials)

While specific mechanism of action studies for this compound are not extensively documented, the activities of related phenolic and oxetane-containing compounds provide a strong basis for predicting its potential molecular and cellular effects.

Identification of Molecular Binding Sites and Allosteric Modulation

The molecular mechanism of phenolic compounds often involves direct interaction with proteins, modulating their function researchgate.net.

Enzyme Inhibition : Phenolic compounds are known to inhibit various enzymes. For instance, certain dihydroxylated phenyl-pyridine derivatives have been identified as potent inhibitors of topoisomerase II, a key enzyme in DNA replication, thereby exerting cytotoxic effects on cancer cells nih.gov. Computational docking studies of other oxetane-containing analogues have predicted binding to the colchicine (B1669291) site of tubulin, leading to the inhibition of microtubule polymerization nih.gov.

Receptor Binding : The oxetane moiety can play a direct role in binding. In one study, an oxetane motif was shown to form a hydrogen bond with a phenylalanine residue in the hydrophobic pocket of its target protein, PRMT5 nih.gov. In other cases, the oxetane may not interact directly with the protein but serves to control the conformation and basicity of the molecule to ensure optimal orientation for other parts of the molecule to bind effectively acs.org.

Allosteric Modulation : Allosteric modulation occurs when a compound binds to a site on a protein that is distinct from the primary (orthosteric) site, causing a conformational change that alters the protein's activity mdpi.com. The incorporation of rigid, conformationally-defined fragments like oxetanes can be a strategy to achieve such modulation. By altering the shape and physicochemical properties of a parent molecule, an oxetane could enable it to bind to an allosteric pocket, thereby fine-tuning the activity of a receptor or enzyme without directly competing with the endogenous ligand nih.gov.

Cellular Pathway Interrogation (e.g., cellular cytotoxicity without clinical outcomes)

Phenolic compounds are well-documented for their cytotoxic effects against various cancer cell lines, often by inducing programmed cell death, or apoptosis nih.govresearchgate.neteurekaselect.com. The interrogation of cellular pathways reveals that these compounds can trigger cell death through multiple interconnected mechanisms.

Induction of Apoptosis : A primary mechanism of cytotoxicity for many phenolic derivatives is the induction of apoptosis nih.govnih.govnih.gov. This process is often mediated by the activation of caspases, a family of proteases that execute cell death. Studies on phenolic compounds in cancer cell lines have demonstrated the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7) nih.govtuni.fi. Apoptosis induction can be triggered through the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins, or the extrinsic (death receptor) pathway nih.govnih.gov.

Cell Cycle Arrest : In addition to apoptosis, some substituted phenols have been shown to cause cell cycle arrest, preventing cancer cells from proliferating nih.govfrontiersin.org. Flow cytometry analysis has revealed that certain phenols can cause an accumulation of cells in the G1 or S phase of the cell cycle nih.gov.

Inhibition of Cell Migration : Phenolic compounds have also been found to inhibit the migration of cancer cells, a critical step in metastasis nih.govresearchgate.net.

Modulation of Signaling Pathways : The anticancer effects of polyphenols are often linked to their ability to modulate key cancer-driving signaling pathways. This includes the activation of the p53 tumor suppressor pathway and the inhibition of pro-survival pathways such as the PI3K/Akt pathway nih.govfrontiersin.org.

The table below presents the cytotoxic activity of selected phenolic compounds against various human cancer cell lines, illustrating the potential for this class of molecules.

| Compound | Cell Line | Activity | IC50 Value | Reference |

| 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenol (THMPP) | MCF-7 (Breast) | Cytotoxicity | 83.23 µM | tuni.fi |

| 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenol (THMPP) | SkBr3 (Breast) | Cytotoxicity | 113.94 µM | tuni.fi |

| 2-((3,4-Dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP) | MCF-7 (Breast) | Cytotoxicity | 87.92 µM | tuni.fi |

| 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenol | U2OS (Osteosarcoma) | Cytotoxicity | 50.5 µM | nih.gov |

| 2,4-di-p-phenolyl-6-(2-furanyl)pyridine | A549 (Lung) | Cytotoxicity | 0.82 µM | nih.gov |

Potential Applications and Future Research Directions in 4 Oxetan 2 Yl Phenol Chemistry

Catalysis and Organic Transformations

The presence of both a Lewis basic oxetane (B1205548) oxygen and an acidic phenolic proton, along with a rigid aromatic spacer, makes 4-(Oxetan-2-yl)phenol an intriguing candidate for the development of novel catalytic systems.

The molecular architecture of this compound is well-suited for applications in both metal-based catalysis and organocatalysis.

Ligand in Transition Metal Catalysis : The phenolic oxygen, upon deprotonation, can act as a hard anionic donor, while the oxygen atom of the oxetane ring can serve as a neutral Lewis basic site. This bidentate O,O-ligation motif could be used to chelate a variety of transition metals, creating well-defined catalytic centers. The steric bulk of the oxetane ring could influence the coordination sphere of the metal, potentially leading to high selectivity in catalytic transformations. The electronic properties of the phenyl ring can be readily tuned by introducing substituents, thus allowing for the fine-tuning of the catalyst's reactivity. Future research could explore the synthesis of transition metal complexes of this compound and their application in cross-coupling reactions, oxidation catalysis, and asymmetric synthesis.

Bifunctional Organocatalyst : The combination of a hydrogen-bond donating phenol (B47542) and a hydrogen-bond accepting oxetane within the same molecule suggests its potential as a bifunctional organocatalyst. nih.gov Such catalysts can activate both the electrophile and the nucleophile in a reaction, leading to enhanced reactivity and stereoselectivity. For instance, in a Michael addition, the phenolic hydroxyl could activate the electrophile through hydrogen bonding, while the oxetane oxygen activates the nucleophile. The development of chiral derivatives of this compound could pave the way for its use in asymmetric organocatalysis.

| Potential Catalytic Role | Relevant Functional Group | Mode of Action | Potential Applications |

| Ligand | Phenolic oxygen, Oxetane oxygen | Bidentate chelation to transition metals | Cross-coupling, Oxidation, Asymmetric synthesis |

| Organocatalyst | Phenolic hydroxyl, Oxetane oxygen | Bifunctional activation via hydrogen bonding | Michael additions, Aldol reactions, Asymmetric catalysis |

The inherent reactivity of the strained oxetane ring can be harnessed to develop novel synthetic methodologies.

Ring-Opening Reactions : The oxetane ring in 2-aryloxetanes is susceptible to regioselective ring-opening with various nucleophiles, often under acidic conditions. acs.orgmagtech.com.cn The phenolic hydroxyl group in this compound could act as an internal proton source to facilitate such transformations or as a directing group to control the regioselectivity of the ring-opening. This could lead to the development of novel methods for the synthesis of functionalized 1,3-diols and other valuable building blocks.

Domino Reactions : The bifunctional nature of the oxetane-phenol scaffold could be exploited in the design of domino or cascade reactions. For example, a reaction could be initiated at the phenolic hydroxyl group, followed by an intramolecular reaction involving the oxetane ring, or vice versa. Such strategies would allow for the rapid construction of complex molecular architectures from a simple starting material.

Materials Science and Polymer Chemistry

The incorporation of this compound into polymeric structures could lead to the development of advanced materials with tailored properties.

The phenolic hydroxyl group provides a convenient handle for the incorporation of the this compound moiety into various polymer backbones.

Polyethers and Polyesters : The phenol can be used as a monomer in the synthesis of polyethers and polyesters through Williamson ether synthesis or esterification reactions, respectively. This would result in polymers with pendant oxetane groups along the polymer chain.

Phenolic Resins : this compound can be used as a comonomer in the synthesis of phenolic resins. semanticscholar.orgorientjchem.orgresearchgate.net The incorporation of the oxetane moiety could significantly alter the properties of the resulting thermoset, for instance, by providing sites for post-curing modifications.

Ring-Opening Polymerization : While the oxetane ring itself can undergo cationic ring-opening polymerization, the presence of the acidic phenol might complicate this process. wikipedia.org However, protection of the phenol followed by polymerization and subsequent deprotection could be a viable strategy.

| Polymer Type | Method of Incorporation | Resulting Structure |

| Polyethers | Williamson ether synthesis | Pendant oxetane groups |

| Polyesters | Esterification | Pendant oxetane groups |

| Phenolic Resins | Condensation with aldehydes | Oxetane-functionalized thermoset |

The presence of the oxetane ring in polymers derived from this compound offers opportunities to create materials with tunable and responsive properties.

Cross-linking and Network Formation : The pendant oxetane groups can be opened under thermal or photochemical stimuli, leading to the formation of cross-linked polymer networks. researchgate.net This allows for the curing of the material after processing, leading to enhanced mechanical strength and thermal stability. The density of cross-linking can be controlled by the amount of this compound incorporated into the polymer.

Advanced Synthetic Strategies for Complex Architectures

The bifunctional nature of this compound makes it a versatile building block for the synthesis of complex organic molecules. mdpi.comamanote.com

The phenolic hydroxyl group can be used as a nucleophile or can be converted into other functional groups, such as ethers or esters. It can also act as a directing group in electrophilic aromatic substitution reactions, allowing for the selective functionalization of the aromatic ring.

The oxetane ring can undergo a variety of ring-opening reactions to introduce a 1,3-diol motif or other functional groups. acs.orgresearchgate.netresearchgate.net The stereochemistry of the oxetane can be controlled, providing access to chiral building blocks.

Total Synthesis of Natural Products Containing Oxetane-Phenol Units

The direct this compound moiety is a relatively rare feature in the vast library of known natural products. However, the synthesis of complex molecules containing an oxetane ring is a significant challenge that has been famously surmounted in the total synthesis of major natural products, most notably Paclitaxel (Taxol). acs.orgnih.gov The strategies developed for these syntheses provide a powerful toolkit for the potential construction of any future natural products discovered to contain the oxetane-phenol substructure.

The oxetane ring in Taxol is crucial for its biological activity, where it is believed to function as both a conformational lock and a hydrogen-bond acceptor. acs.org The total synthesis of Taxol has been a benchmark in organic chemistry, with numerous research groups developing unique methods to construct its complex tetracyclic core and install the challenging oxetane D-ring. Common strategies for forming the oxetane ring in these and other syntheses include:

Intramolecular Williamson Etherification: This is a classical C-O bond-forming reaction where a halo-alcohol is cyclized under basic conditions. The formation of a four-membered ring is kinetically slower than for other ring sizes, often requiring carefully chosen substrates and conditions. acs.org

[2+2] Cycloadditions (Paternò–Büchi Reaction): This photochemical reaction involves the cycloaddition of a carbonyl compound and an alkene to directly form the oxetane ring. beilstein-journals.org It is a highly versatile and atom-economical method for accessing polysubstituted oxetanes. beilstein-journals.org

Ring Contraction of Lactones: Certain γ-lactones can be converted into oxetane carboxylic esters through ring contraction, a method that has been effectively used for synthesizing precursors to oxetane nucleosides. acs.org

While the specific oxetane-phenol unit is not prevalent, the established synthetic routes to oxetane-containing molecules demonstrate the feasibility of incorporating this valuable motif into complex targets.

| Natural Product | Key Oxetane-Forming Strategy | Reference |

| Paclitaxel (Taxol) | Intramolecular cyclization of a hydroxy-epoxide or other functionalized precursors. | acs.orgnih.gov |

| Merrilactone A | Payne-like rearrangement of a hydroxy-epoxide intermediate. | masterorganicchemistry.com |

| Oxetanocin | Williamson etherification using a sodium hydride-mediated cyclization. | acs.org |

Development of New Protecting Group Strategies

The unique chemical properties of the oxetane ring suggest its potential application in novel protecting group strategies. Specifically, an oxetanyl ether, formed by attaching the oxygen of an alcohol or phenol to the C2 position of an oxetane, could serve as a new acid-labile protecting group. This concept is analogous to the widely used tetrahydropyranyl (THP) ether protecting group. masterorganicchemistry.comchemistrysteps.com

THP ethers are acetals formed by the acid-catalyzed reaction of an alcohol with dihydropyran. chemistrysteps.comnih.gov They are stable to basic, nucleophilic, and reductive conditions but are readily cleaved with aqueous acid. uwindsor.ca An oxetanyl ether would be expected to share this stability profile but with potentially different cleavage kinetics due to the inherent strain of the four-membered ring. The anecdotal instability of some oxetanes to acidic conditions could be harnessed for facile deprotection under very mild conditions. acs.org

The protection step would involve the acid-catalyzed addition of an alcohol or phenol to an appropriate oxetane-derived enol ether. Deprotection would proceed via acid-catalyzed hydrolysis, which is facilitated by the release of ring strain upon protonation and subsequent ring opening. This strategy could offer an alternative to existing acid-labile groups, potentially providing unique selectivity in complex syntheses.

| Property | Tetrahydropyranyl (THP) Group | Proposed Oxetanyl (Oxe) Group |

| Structure | Acetal derived from a 6-membered ring. | Acetal derived from a 4-membered ring. |

| Installation | Acid-catalyzed addition of alcohol to dihydropyran. | Hypothetical: Acid-catalyzed addition of alcohol to an oxetene derivative. |

| Stability | Stable to bases, organometallics, hydrides. organic-chemistry.org | Expected to be stable to bases, organometallics, hydrides. |

| Cleavage | Mild aqueous acid. uwindsor.ca | Expected to be cleaved by mild aqueous acid, potentially faster due to ring strain. acs.org |

| Key Feature | Widely used and well-characterized. | Potential for milder deprotection conditions and orthogonal stability. |

Exploration of Novel Biological Targets and Therapeutic Modalities (pre-clinical, mechanistic focus)

The oxetane motif is of immense interest in medicinal chemistry and drug discovery. nih.gov Its incorporation into small molecules is a recognized strategy for improving physicochemical and pharmacokinetic properties. nih.gov The this compound scaffold and its derivatives are therefore promising candidates for preclinical investigation against a range of biological targets.

Oxetanes are frequently employed as bioisosteres for less desirable functional groups, such as gem-dimethyl or carbonyl groups. acs.orgnih.gov Replacing a gem-dimethyl group with an oxetane can increase polarity and aqueous solubility while blocking metabolic oxidation. acs.org As a carbonyl surrogate, the oxetane mimics the hydrogen-bonding ability of the C=O group but is metabolically more stable. acs.org Furthermore, the introduction of an oxetane ring can significantly impact a molecule's three-dimensional shape and reduce the basicity of adjacent amine groups, which can be beneficial for cell permeability and off-target activity. nih.gov

Preclinical studies on various oxetane-containing compounds have demonstrated their potential to target a wide array of proteins, including kinases, epigenetic enzymes, and metalloproteinases. In many cases, the oxetane plays a direct role in binding to the target protein, often through hydrogen bonding or by occupying a specific hydrophobic pocket, leading to enhanced potency and selectivity. nih.govnih.gov

| Compound Class / Example | Biological Target | Role of the Oxetane Moiety (Mechanistic Focus) | Reference |

| mTOR Inhibitors (e.g., GDC-0349) | Mammalian Target of Rapamycin (mTOR) Kinase | Reduces pKₐ of adjacent amine, improving selectivity and reducing hERG inhibition. | nih.govnih.gov |

| EZH2 Inhibitors | Enhancer of Zeste Homolog 2 (EZH2) | Occupies a defined space in the protein cavity, forming CH−π interactions; improves solubility and metabolic stability. | nih.govacs.org |

| IDO1 Inhibitors | Indoleamine 2,3-dioxygenase (IDO1) | Improves physicochemical properties while maintaining potent binding in the active site. | nih.gov |

| MMP-13 Inhibitors | Matrix Metalloproteinase 13 (MMP-13) | Replaces a methyl group to significantly improve metabolic stability and aqueous solubility. | nih.gov |

| RSV L Protein Inhibitors (e.g., AZ-27) | Respiratory Syncytial Virus (RSV) L Protein | The spiro-fused oxetane is critical for potent inhibition; replacement with other rings reduces activity. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Oxetane Chemistry Research

In the context of oxetane chemistry, AI and ML can be applied in several key areas:

Synthesis Planning: Computer-Aided Synthesis Planning (CASP) tools utilize ML models trained on vast reaction databases to propose retrosynthetic routes for complex targets, such as novel this compound derivatives. nih.govengineering.org.cn This can help chemists identify efficient and novel pathways to desired molecules.

Reaction Condition Optimization: Many oxetane-forming reactions, such as the Paternò-Büchi reaction, are sensitive to a wide range of variables (e.g., catalyst, solvent, temperature, light wavelength). rsc.org Bayesian optimization and other active learning algorithms can efficiently navigate this complex parameter space to identify optimal reaction conditions with a minimal number of experiments, saving time and resources. chimia.ch

Property Prediction: ML models can be trained to predict the physicochemical and biological properties of virtual compounds. This allows for the in silico screening of large libraries of potential this compound derivatives to prioritize candidates with desirable drug-like properties (e.g., high solubility, metabolic stability, target affinity) before committing to their synthesis. nih.gov

The integration of these computational approaches with automated synthesis platforms creates a closed-loop system where AI proposes candidates, robots perform the synthesis and testing, and the results are fed back to the ML model to refine future predictions. nih.gov This data-driven approach is poised to significantly accelerate the exploration of oxetane chemistry.

| AI/ML Application | Relevance to Oxetane Chemistry | Potential Impact |

| Retrosynthesis Prediction | Suggests novel synthetic routes to complex oxetane-containing molecules. | Accelerates the design of synthetic pathways and enables access to new chemical space. |

| Reaction Optimization | Identifies optimal conditions (catalyst, solvent, temp.) for challenging oxetane-forming reactions (e.g., [2+2] cycloadditions). | Increases reaction yields, reduces byproducts, and minimizes experimental effort. |

| Property Prediction | Predicts ADME/Tox and biological activity for virtual libraries of oxetane derivatives. | Prioritizes the synthesis of the most promising drug candidates, improving the efficiency of drug discovery. |

| Mechanism Elucidation | Helps analyze complex reaction data to provide insights into reaction mechanisms. | Deepens fundamental understanding of oxetane reactivity and informs rational reaction design. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Oxetan-2-yl)phenol, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves electrophilic aromatic substitution or coupling reactions. For example, oxetane rings can be introduced via Friedel-Crafts alkylation using Lewis acid catalysts (e.g., AlCl₃ or Fe-Cr mixed oxides) under anhydrous conditions . Optimization parameters include:

- Catalyst loading : Higher catalyst concentrations (5–10 mol%) improve oxetane ring incorporation but may increase side reactions.

- Temperature : Reactions are often conducted at 80–100°C to balance kinetics and thermal stability of the oxetane moiety.

- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of phenolic intermediates.

- Validation : Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign oxetane ring protons (δ 4.5–5.0 ppm) and phenolic -OH (δ 5.5–6.0 ppm, broad) .

- FT-IR : Confirm phenolic O-H stretch (~3200 cm⁻¹) and oxetane C-O-C vibrations (~1100 cm⁻¹).

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reaction pathways of this compound?

- Methodology :

- Functional selection : Hybrid functionals (e.g., B3LYP ) with 6-31G(d,p) basis sets predict HOMO/LUMO energies and charge distribution.

- Reaction mechanisms : Study oxetane ring-opening pathways under acidic/basic conditions using transition-state calculations (IRC analysis).

Q. What role do hydrogen-bonding networks play in the crystallographic packing of this compound?